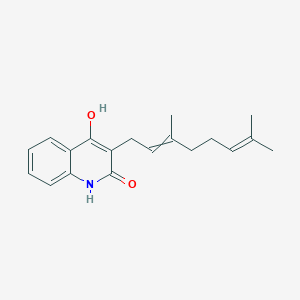
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoline core with a dimethylocta-dienyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. The dimethylocta-dienyl side chain can be introduced through a Friedel-Crafts alkylation reaction using a suitable alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts alkylation.
化学反応の分析
Types of Reactions
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
科学的研究の応用
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing into its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways involved are still under investigation, but it is believed to interact with DNA and proteins within cells.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar core properties.
Hydroxyquinoline: Contains a hydroxyl group, similar to the target compound.
Dimethylocta-dienyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-(3,7-Dimethylocta-2,6-dien-1-yl)-4-hydroxyquinolin-2(1H)-one is unique due to its combination of a quinoline core with a dimethylocta-dienyl side chain, which imparts distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
77587-25-8 |
|---|---|
分子式 |
C19H23NO2 |
分子量 |
297.4 g/mol |
IUPAC名 |
3-(3,7-dimethylocta-2,6-dienyl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)7-6-8-14(3)11-12-16-18(21)15-9-4-5-10-17(15)20-19(16)22/h4-5,7,9-11H,6,8,12H2,1-3H3,(H2,20,21,22) |
InChIキー |
HFTSBBYLFBZPQB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCC1=C(C2=CC=CC=C2NC1=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















